(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy and nitrobenzyl groups, as well as a thioxodihydropyrimidine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the thioxodihydropyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the methoxy and nitrobenzyl groups: These functional groups can be introduced through nucleophilic substitution reactions, using suitable reagents and catalysts.
Formation of the benzylidene moiety: This step may involve a condensation reaction between an aldehyde and a ketone or an ester, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The methoxy and nitrobenzyl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays, due to its unique structure and functional groups.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of their activity.
Modulation of signaling pathways: The compound may affect cellular signaling pathways, leading to changes in gene expression or protein activity.
Induction of oxidative stress: The compound may generate reactive oxygen species, leading to oxidative damage and cell death.
Comparison with Similar Compounds
(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide : This compound also contains a thioxodihydropyrimidine core and exhibits similar chemical properties.
- 2-Fluorodeschloroketamine : This compound is a dissociative anesthetic with a similar structure, but different pharmacological properties.
Properties
Molecular Formula |
C26H21N3O7S |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H21N3O7S/c1-34-20-10-8-18(9-11-20)28-25(31)21(24(30)27-26(28)37)13-17-5-12-22(23(14-17)35-2)36-15-16-3-6-19(7-4-16)29(32)33/h3-14H,15H2,1-2H3,(H,27,30,37)/b21-13+ |
InChI Key |
JBAOMPVICUYTQI-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=S |
Origin of Product |
United States |
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